Diacylglyceride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Diacylglycerides can be synthesized through various methods. One common method is the glycerolysis reaction between triglycerides and glycerol . This reaction can be catalyzed by either chemical or enzymatic means. For example, inorganic alkaline catalysts such as alkali and alkaline earth metals or biodegradable enzyme lipase can be used to accelerate the rates of reaction . Industrial production of diacylglycerides often involves the use of vegetable oils or animal fats as raw materials .

Analyse Des Réactions Chimiques

Diacylglycerides undergo various chemical reactions, including oxidation, reduction, and substitution reactions. In biochemical signaling, diacylglycerides function as second messenger signaling lipids and are products of the hydrolysis of phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C . This reaction produces inositol trisphosphate and diacylglyceride, which remains within the plasma membrane due to its hydrophobic properties . Diacylglycerides can also be phosphorylated by diacylglycerol kinase to form phosphatidic acid, which plays a role in cell growth, proliferation, and survival .

Applications De Recherche Scientifique

Diacylglycerides have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of other lipids, such as triacylglycerols and phospholipids . In biology, diacylglycerides play a crucial role in cellular signaling pathways, particularly in the activation of protein kinase C . In medicine, diacylglycerides have been studied for their potential health benefits, such as reducing body fat accumulation and lowering serum triglyceride levels . In the food industry, diacylglycerides are used as emulsifiers and fat substitutes in various products .

Mécanisme D'action

Diacylglycerides exert their effects through various molecular targets and pathways. One of the primary mechanisms is the activation of protein kinase C, which is facilitated by the production of diacylglyceride in the plasma membrane . This activation leads to the translocation of protein kinase C from the cytosol to the plasma membrane, where it can phosphorylate target proteins and regulate various cellular processes . Diacylglycerides also interact with other signaling molecules, such as inositol trisphosphate, to modulate intracellular calcium levels and further influence cellular functions .

Comparaison Avec Des Composés Similaires

Diacylglycerides are similar to other glycerides, such as monoglycerides and triglycerides. Monoglycerides consist of a single fatty acid chain bonded to a glycerol molecule, while triglycerides have three fatty acid chains . Compared to these compounds, diacylglycerides have unique properties that make them suitable for specific applications. For example, diacylglycerides can act as effective emulsifiers in food products, whereas monoglycerides and triglycerides may not provide the same functionality . Additionally, diacylglycerides have distinct roles in cellular signaling pathways that are not shared by monoglycerides or triglycerides .

Propriétés

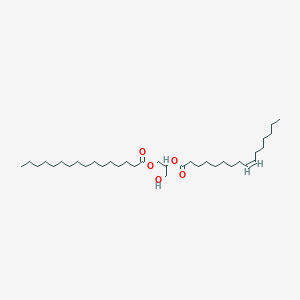

Formule moléculaire |

C35H66O5 |

|---|---|

Poids moléculaire |

566.9 g/mol |

Nom IUPAC |

[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14- |

Clé InChI |

ADLOEVQMJKYKSR-PEZBUJJGSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)